N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a thiazolidinone moiety
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOOVCCHHWYSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Bromophenyl Acetylation: The bromophenyl group is introduced via an acylation reaction, where 3-bromophenylamine is reacted with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The final step involves coupling the thiazolidinone core with the bromophenyl acetyl derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the thiazolidinone and bromophenyl groups.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the thiazolidinone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with the bromine atom at the para position.
N-(3-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromophenyl and thiazolidinone groups provides a distinct set of chemical and biological activities that are not observed in its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
